molecular formula C15H12Cl2O2 B12956218 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde

2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde

Katalognummer: B12956218
Molekulargewicht: 295.2 g/mol
InChI-Schlüssel: JZJVYNPZGPDMFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzaldehyde, featuring a dichlorobenzyl group and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methylsalicylaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzoic acid.

    Reduction: 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is not well-documented. based on its structure, it may interact with biological molecules through various pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((3,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both dichlorobenzyl and methoxy groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C15H12Cl2O2

Molekulargewicht

295.2 g/mol

IUPAC-Name

2-[(3,4-dichlorophenyl)methoxy]-5-methylbenzaldehyde

InChI

InChI=1S/C15H12Cl2O2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(16)14(17)7-11/h2-8H,9H2,1H3

InChI-Schlüssel

JZJVYNPZGPDMFK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.